Apritone

Catalog No.
S627744
CAS No.
68133-79-9
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apritone

CAS Number

68133-79-9

Product Name

Apritone

IUPAC Name

2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3

InChI Key

ZNSALEJHPSBXDK-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCC1CCCC1=O)C)C

solubility

insoluble in water; soluble in fats
Miscible at room temperature (in ethanol)

Synonyms

2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone

Canonical SMILES

CC(=CCCC(=CCC1CCCC1=O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1CCCC1=O)/C)C

Apritone refers to α-bisabolol, a monocyclic sesquiterpene alcohol naturally occurring in various plants, including chamomile and candeia []. Although "Apritone" may appear in some contexts, the scientific community predominantly uses the term "α-bisabolol" for research purposes.

Here are some potential scientific research applications of α-bisabolol:

Anti-inflammatory properties

Studies suggest α-bisabolol may possess anti-inflammatory properties []. Researchers have investigated its potential benefits in managing inflammatory conditions like arthritis, colitis, and dermatitis []. However, further research is needed to fully understand its effectiveness and mechanisms of action in humans.

Wound healing

α-bisabolol is being explored for its potential role in promoting wound healing []. In vitro and animal studies suggest it may accelerate wound closure and improve tissue regeneration []. However, more clinical trials are needed to confirm its efficacy and safety in treating human wounds.

Antimicrobial activity

Some studies have shown α-bisabolol to exhibit antimicrobial activity against certain bacteria and fungi []. This suggests its potential application as a natural antimicrobial agent in various settings, including cosmetics, food preservation, and wound healing products. However, further research is needed to explore its effectiveness against different microbial strains and ensure its safety for various applications.

Antioxidant properties

α-bisabolol has been shown to possess antioxidant properties in vitro, suggesting its potential role in protecting cells from oxidative damage []. This raises the possibility of exploring its use in preventing or managing oxidative stress-related conditions like cardiovascular diseases and neurodegenerative disorders. However, further research is needed to understand its in vivo effects and translate these findings into practical applications.

Anxiolytic effects

Some studies suggest α-bisabolol may have anxiolytic (anti-anxiety) effects []. This has led to exploring its potential application in managing anxiety disorders. However, more research is needed to confirm its efficacy and safety in humans and determine its specific mechanisms of action.

Apritone, scientifically known as Geranyl Cyclopentanone and designated by the CAS number 68133-79-9, is a synthetic compound primarily utilized in the fragrance industry. It is characterized by a tenacious, ripe, and fleshy apricot scent with undertones of peach and jasmine, making it a popular choice for creating fruity notes in perfumes . The compound has a molecular formula of C15H24O\text{C}_{15}\text{H}_{24}\text{O} and a molecular weight of 220.35 g/mol. It appears as a pale yellow liquid with a density of approximately 0.915 g/cm³ and has a boiling point around 130°C .

Apritone does not have a known mechanism of action in biological systems. Its primary function is as a fragrance ingredient that interacts with olfactory receptors in the nose to produce a pleasant scent.

Detailed information on the safety profile of Apritone is limited. As with many fragrance chemicals, concentrated Apritone may cause skin irritation or allergic reactions upon direct contact []. Always refer to safety data sheets (SDS) provided by manufacturers when handling fragrance ingredients.

Research indicates that Apritone may have biological activity relevant to its use in perfumery. It has been noted for its potential to sensitize certain bacteria like Staphylococcus aureus and Escherichia coli to antibiotics when combined with other sesquiterpenoids . This suggests possible implications for its use in antibacterial formulations, although further studies are necessary to fully understand its biological effects.

Apritone's primary application lies within the fragrance industry, where it is used to impart fruity notes reminiscent of apricots and peaches in perfumes and personal care products. Its unique aroma profile makes it suitable for various fragrance types, enhancing both fruity and floral compositions . Additionally, it may find applications in flavoring agents due to its appealing scent profile.

Several compounds share structural or functional similarities with Apritone. Here are some notable examples:

Compound NameCAS NumberKey Features
Decenyl Cyclopentanone68133-79-9Similar fruity aroma; used interchangeably in fragrances
Geranyl Acetone68133-78-8Fruity scent; often used in cosmetic formulations
Beta-Damascenone23726-91-2Floral notes; contributes to rose-like fragrances
Linalool78-70-6Floral and citrus notes; widely used in perfumery

Uniqueness of Apritone

Apritone's distinctiveness lies in its specific aroma profile that combines ripe fruitiness with floral undertones, setting it apart from similar compounds. Its strong association with apricot and peach flavors makes it particularly valuable for creating nuanced fragrance blends that require depth and longevity .

Apritone is formally designated under the International Union of Pure and Applied Chemistry nomenclature system as 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]cyclopentan-1-one [1] [2]. This systematic name precisely describes the molecular architecture, indicating a cyclopentanone ring structure with a substituted octadienyl side chain. The compound may also be referenced using the alternative IUPAC designation (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)cyclopentan-1-one [4] [17], which emphasizes the E-configuration of the primary double bond.

The structural framework of Apritone consists of a five-membered cyclopentanone ring bearing a ketone functional group, to which is attached a ten-carbon geranyl-derived side chain containing two double bonds [1] [2]. The molecular formula is established as C₁₅H₂₄O with a molecular weight of 220.35 grams per mole [2] [16]. The InChI identifier for this compound is InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3/b13-10+ [1] [17], while the corresponding InChI Key is ZNSALEJHPSBXDK-JLHYYAGUSA-N [2] [4].

The SMILES notation for Apritone is represented as CC(C)=CCC\C(C)=C\CC1CCCC1=O [17] [21], which encodes the complete molecular connectivity including stereochemical information. This notation specifically indicates the E-configuration through the forward slash notation in the SMILES string.

Synonyms and Trade Names in Scientific Literature

Apritone appears in scientific literature under numerous synonymous designations that reflect different aspects of its chemical structure and regulatory classifications [2] [8]. The compound is most commonly referenced by its primary trade name "Apritone," which has become the standard nomenclature in both academic and commercial contexts [2] [5].

CategorySynonym
Primary Trade NameApritone [2] [5]
Systematic Chemical NamesCyclopentanone, 2-(3,7-dimethyl-2,6-octadienyl)- [2] [8]
Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- [7] [18]
2-(3,7-Dimethylocta-2,6-dienyl)cyclopentan-1-one [2] [20]
Stereochemically Specific Names(E)-2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone [2] [8]
2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopentan-1-one [4] [20]
Descriptive NamesGeranyl cyclopentenone [2] [8]
Geranyl cyclopentanone [4] [20]
Decenyl cyclopentanone [5] [8]

Registry Numbers and Chemical Identifiers

Apritone is cataloged across multiple international chemical databases and regulatory systems through specific registry numbers that ensure unambiguous identification of this compound in scientific and commercial applications [2] [3].

CAS Registry (68133-79-9)

The Chemical Abstracts Service has assigned Apritone the registry number 68133-79-9 [2] [3]. This CAS number serves as the primary identifier for the compound in most chemical databases and regulatory documentation. The CAS registry system provides definitive identification based on molecular structure rather than nomenclature, ensuring consistency across different naming conventions and languages [2] [6].

FEMA Classification (3829)

The Flavor and Extract Manufacturers Association has classified Apritone under FEMA number 3829 [2] [8]. This designation indicates the compound's recognition as a flavoring substance and establishes its regulatory status for use in food and fragrance applications [3] [16]. The FEMA classification system specifically evaluates compounds for their sensory properties and potential applications in consumer products [8] [9].

JECFA Cataloging (1117)

The Joint Expert Committee on Food Additives has cataloged Apritone under JECFA number 1117 [2] [3]. This international classification system, operated jointly by the Food and Agriculture Organization and World Health Organization, provides standardized identification for food additives and flavoring substances [8] [20]. The JECFA number serves as a reference point for international regulatory harmonization regarding the compound's applications [3] [16].

EINECS Designation (268-706-3)

Structural Isomerism and Stereochemistry

Apritone exhibits geometric isomerism due to the presence of carbon-carbon double bonds within its molecular structure, specifically involving the octadienyl side chain attached to the cyclopentanone ring system [1] [3].

E/Z Isomerism

The stereochemical complexity of Apritone arises from the presence of two double bonds in the octadienyl side chain, with the primary stereochemical consideration focusing on the double bond between the second and third carbon atoms of the side chain [1] [16]. This double bond can theoretically exist in either E (entgegen, meaning "opposite") or Z (zusammen, meaning "together") configurations, based on the relative positions of the highest priority substituents on each carbon atom of the double bond [24] [26].

According to the Cahn-Ingold-Prelog priority rules, the determination of E or Z configuration requires evaluation of the atomic numbers and connectivity of substituents attached to each carbon of the double bond [24] [25]. In the case of Apritone, the commercially relevant and naturally occurring form exclusively exhibits the E-configuration at the C2-C3 position of the octadienyl chain [3] [16].

The E-isomer designation indicates that the highest priority groups on each carbon of the double bond are positioned on opposite sides of the double bond plane [26] [27]. This geometric arrangement contributes to the thermodynamic stability of the molecule and influences its three-dimensional conformation [16] [24].

Stereochemical Configuration Analysis

Comprehensive stereochemical analysis of Apritone reveals that the compound contains zero defined stereocenters, with its stereochemical identity derived entirely from the geometric arrangement around the double bond systems [1] [17]. The molecule exhibits a single significant geometric isomer, specifically the (2E)-configuration, which is indicated in the complete IUPAC nomenclature as 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]cyclopentan-1-one [1] [21].

Stereochemical ParameterAnalysis
Double Bond ConfigurationE-configuration (trans) at C2-C3 position of side chain [3] [16]
Isomerism TypeE/Z geometric isomerism [24] [26]
Stereocenter Count0 defined stereocenters [1] [17]
E/Z DesignationE-isomer (entgegen - opposite) [16] [26]
Geometric ConfigurationTrans geometry at primary double bond [24] [27]
Commercial FormOnly E-isomer used in applications [3] [16]
Stereochemical Notation(2E) in IUPAC nomenclature [1] [21]
Configuration StabilityThermodynamically stable configuration [16] [24]

The stereochemical configuration significantly influences the molecular properties and biological activity of Apritone [1] [19]. The E-configuration provides optimal spatial arrangement for interaction with olfactory receptors and contributes to the compound's characteristic sensory profile [3] [16]. The trans geometry of the primary double bond creates a more extended molecular conformation compared to the hypothetical Z-isomer, affecting both physical properties such as volatility and biological interactions [24] [26].

The exclusive occurrence of the E-isomer in commercial preparations reflects both its thermodynamic stability and its superior sensory characteristics compared to other potential geometric isomers [3] [16]. This stereochemical specificity is maintained through controlled synthetic processes that favor formation of the E-configuration [16] [18].

Physical Description

Colourless liquid; long lasting apricot fruity note

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

220.182715385 g/mol

Monoisotopic Mass

220.182715385 g/mol

Heavy Atom Count

16

Density

0.911-0.916

GHS Hazard Statements

Aggregated GHS information provided by 119 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74016-19-6
68133-79-9

Wikipedia

(2E)-2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)-: ACTIVE

Dates

Last modified: 04-14-2024

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